molecular formula C17H22N4O4S B2557320 benzyl 4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxylate CAS No. 1904160-39-9

benzyl 4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxylate

Cat. No.: B2557320
CAS No.: 1904160-39-9
M. Wt: 378.45
InChI Key: IPXGPAAVHOZKGL-UHFFFAOYSA-N
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Description

Benzyl 4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxylate is a useful research compound. Its molecular formula is C17H22N4O4S and its molecular weight is 378.45. The purity is usually 95%.
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Scientific Research Applications

Organocatalysis and Ring-Opening Reactions

An imidazole-based zwitterionic-salt demonstrated efficiency as an organocatalyst for aziridine ring-opening by various nucleophiles. This method is notable for its regioselectivity, leading to products from benzylic attack and is applicable to gram-scale synthesis (Ghosal et al., 2016).

Azide Formation in Continuous Flow

Continuous flow microreactors were used for the synthesis of potentially explosive compounds like organic azides, utilizing imidazole-1-sulfonyl azide hydrochloride as a diazotransfer reagent. This approach minimizes reagent use and optimizes reaction conditions, showcasing a scalable synthesis method (Delville et al., 2011).

Synthesis of Tetrasubstituted Imidazoles

Brønsted acidic ionic liquid catalyzed the synthesis of 1,2,4,5-tetrasubstituted imidazoles under solvent-free conditions, highlighting an efficient and green methodology. This catalyst showed potential for recycling without significant loss of activity, offering a sustainable approach to imidazole synthesis (Davoodnia et al., 2010).

Diazotransfer and Azidoacylbenzotriazoles Preparation

Benzotriazol-1-yl-sulfonyl azide was introduced as a stable diazotransfer reagent for the efficient synthesis of N-(α-azidoacyl)benzotriazoles, facilitating various acylations. This reagent enables the synthesis of a wide range of azides and diazo compounds, including α-azido acids from α-amino acids (Katritzky et al., 2010).

Multicomponent Synthesis of 1,4-Diazepinones

A study explored a Ugi multicomponent reaction followed by an intramolecular SN2 reaction to synthesize 1-sulfonyl 1,4-diazepan-5-ones and their benzo-fused derivatives. This two-step approach yielded high yields, showcasing a versatile method for constructing complex diazepane systems (Banfi et al., 2007).

Properties

IUPAC Name

benzyl 4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4S/c1-19-12-16(18-14-19)26(23,24)21-9-5-8-20(10-11-21)17(22)25-13-15-6-3-2-4-7-15/h2-4,6-7,12,14H,5,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPXGPAAVHOZKGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)N2CCCN(CC2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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